molecular formula C13H17NO2 B14835112 3-Cyclopropoxy-N,N,5-trimethylbenzamide

3-Cyclopropoxy-N,N,5-trimethylbenzamide

Cat. No.: B14835112
M. Wt: 219.28 g/mol
InChI Key: GNBXTUYNKRAJRQ-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-N,N,5-trimethylbenzamide is a benzamide derivative featuring a cyclopropoxy group at the 3-position of the benzene ring, two methyl groups on the amide nitrogen (N,N-dimethyl), and an additional methyl group at the 5-position.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

3-cyclopropyloxy-N,N,5-trimethylbenzamide

InChI

InChI=1S/C13H17NO2/c1-9-6-10(13(15)14(2)3)8-12(7-9)16-11-4-5-11/h6-8,11H,4-5H2,1-3H3

InChI Key

GNBXTUYNKRAJRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC2CC2)C(=O)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-N,N,5-trimethylbenzamide typically involves the reaction of 3,5-dimethylbenzoic acid with cyclopropylmethanol in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then reacted with N,N-dimethylamine to form the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropoxy-N,N,5-trimethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 3-Cyclopropoxy-N,N,5-trimethylbenzamide is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study the effects of cyclopropoxy groups on biological activity. It serves as a model compound for understanding the interactions between small molecules and biological targets .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It is studied for its ability to interact with specific molecular targets, which could lead to the development of new drugs .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-N,N,5-trimethylbenzamide involves its interaction with specific molecular targets. The cyclopropoxy group is believed to play a crucial role in its binding affinity and selectivity. The compound can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural differences and inferred properties of 3-Cyclopropoxy-N,N,5-trimethylbenzamide and its analogs:

Compound Name Substituents (Position) Molecular Formula Key Features Potential Implications
This compound 3-cyclopropoxy, N,N,5-CH3 C₁₄H₁₉NO₂ Strained cyclopropoxy, trimethyl groups Enhanced steric hindrance, lipophilicity
4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide 4-cyclopropoxy, 3-OCH₃, N,N-CH₃ C₁₄H₁₉NO₃ Mixed alkoxy groups Altered electronic effects (methoxy vs. cyclopropoxy)
N-Cyclopropyl-3-oxadiazolylbenzamide N-cyclopropyl, 3-oxadiazolyl C₁₆H₁₉N₅O₂ Oxadiazole moiety, cyclopropyl amine Increased hydrogen bonding, metabolic stability
Example 36 compound Piperazine-propylamino, N,N,5-CH₃ C₂₃H₃₀N₆O₂ Bulky piperazine substituent Improved receptor binding, solubility challenges
Key Observations:
  • Cyclopropoxy vs.
  • N,N-Dimethyl vs. N-Cyclopropyl : The N,N-dimethyl configuration in the target compound enhances lipophilicity, whereas the N-cyclopropyl group in ’s analog may improve metabolic resistance due to reduced susceptibility to oxidative metabolism .
  • Methyl at Position 5 : The 5-methyl group in the target compound and Example 36’s analog () likely contributes to steric shielding, affecting both solubility and interactions with hydrophobic binding pockets .

Hypothetical Property Analysis

  • Metabolic Stability : The strained cyclopropane ring may reduce susceptibility to cytochrome P450-mediated oxidation, offering advantages over compounds with linear alkoxy groups .
  • Synthetic Accessibility : Cyclopropoxy groups require specialized synthetic routes (e.g., cyclopropanation reactions), making the target compound more challenging to synthesize than methoxy or methyl-substituted analogs .

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